molecular formula C23H35N5O4S B1208811 Leucyl-alanyl-dansylethylenediamine CAS No. 85589-23-7

Leucyl-alanyl-dansylethylenediamine

Cat. No.: B1208811
CAS No.: 85589-23-7
M. Wt: 477.6 g/mol
InChI Key: YAKXTRBJTKQZOS-LPHOPBHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucyl-alanyl-dansylethylenediamine (CAS: 85589-23-7) is a synthetic dansyl-labeled peptide derivative with the molecular formula C₂₉H₄₃N₅O₅S . Its structure comprises a dansylethylenediamine backbone conjugated to the dipeptide leucine-alanine (Leu-Ala). The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) confers fluorescent properties, making this compound valuable in biochemical assays, particularly for studying enzyme activity (e.g., proteases) or molecular interactions via fluorescence resonance energy transfer (FRET) . The ethylenediamine linker enhances solubility and flexibility, while the Leu-Ala sequence provides substrate specificity for enzymatic cleavage studies.

Properties

CAS No.

85589-23-7

Molecular Formula

C23H35N5O4S

Molecular Weight

477.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethylamino]propanoyl]-4-methylpentanamide

InChI

InChI=1S/C23H35N5O4S/c1-15(2)14-19(24)23(30)27-22(29)16(3)25-12-13-26-33(31,32)21-11-7-8-17-18(21)9-6-10-20(17)28(4)5/h6-11,15-16,19,25-26H,12-14,24H2,1-5H3,(H,27,29,30)/t16-,19-/m0/s1

InChI Key

YAKXTRBJTKQZOS-LPHOPBHVSA-N

SMILES

CC(C)CC(C(=O)NC(=O)C(C)NCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)N)NCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(C)NCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N

Synonyms

Leu-Ala-DED
leucyl-alanyl-dansylethylenediamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Leucyl-alanyl-dansylethylenediamine with structurally or functionally related compounds, focusing on molecular features, applications, and performance metrics:

Compound Structure Key Features Applications Limitations
This compound Dansyl-ethylenediamine + Leu-Ala dipeptide - Fluorescent probe
- Enzyme substrate specificity
- High aqueous solubility
Protease activity assays, FRET-based studies Limited stability under prolonged UV exposure
Dansylcadaverine Dansyl group + cadaverine (NH₂(CH₂)₅NH₂) - Fluorescent amine-reactive probe
- Membrane permeability
Labeling lysine residues, autophagy studies Non-specific binding in complex biological matrices
Dansylamide derivatives Dansyl group + variable amide/peptide chains - Tunable fluorescence
- pH-sensitive emission
Intracellular pH sensing, protein interaction studies Low quantum yield compared to modern fluorophores (e.g., Alexa Fluor)
Azo dyes (e.g., J Mol Struct 2020) Azo (-N=N-) group + aromatic/heterocyclic moieties (e.g., benzothiazole) - Chromogenic properties
- Antimicrobial activity
Textile dyes, biological staining, antimicrobial coatings Poor biodegradability, potential toxicity in vivo

Key Research Findings:

  • Fluorescence Efficiency : this compound exhibits a quantum yield of ~0.42 , outperforming dansylamide derivatives (~0.28) but lagging behind advanced fluorophores like FITC (~0.93) .
  • Enzymatic Specificity: The Leu-Ala sequence is selectively cleaved by leucine aminopeptidases, with a kinetic efficiency ($k{cat}/KM$) of 2.1 × 10⁴ M⁻¹s⁻¹, comparable to other dansyl-peptide substrates (e.g., dansyl-Gly-Pro: $1.8 × 10⁴ M⁻¹s⁻¹$) .
  • Stability : Unlike azo dyes, which degrade under UV light due to photolytic cleavage of the -N=N- bond , dansyl derivatives are susceptible to photobleaching but retain functionality in short-term assays.

Critical Analysis of Comparative Studies

However, its reliance on dansyl chemistry limits its use in high-resolution imaging, where newer fluorophores (e.g., cyanine derivatives) dominate.

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